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Compound of Interest

6-Methoxypyridazine-4-carboxylic
Compound Name: d
aci

Cat. No.: B1431282

An In-depth Technical Guide to 6-Methoxypyridazine-4-carboxylic acid: Structure,
Properties, and Applications in Targeted Protein Degradation

Introduction

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic scaffolds
serve as foundational components for novel therapeutic agents. Among these, pyridazine
derivatives are of significant interest due to their unique electronic properties and versatile
functionalization potential. This guide provides a detailed technical overview of 6-
Methoxypyridazine-4-carboxylic acid, a specialized building block with emerging relevance
in the field of targeted protein degradation.

Designed for researchers, chemists, and drug development professionals, this document
elucidates the core physicochemical properties, molecular structure, a robust synthesis
strategy, and the practical application of this compound. As a Senior Application Scientist, the
aim is not merely to present data, but to provide a causal understanding behind the
methodologies and the strategic value of this molecule in advanced therapeutic modalities like
Proteolysis-Targeting Chimeras (PROTACS).

Physicochemical and Structural Characterization

A thorough understanding of a compound's fundamental properties is critical for its effective
application in research and development. 6-Methoxypyridazine-4-carboxylic acid is a stable,
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solid compound under recommended storage conditions.

Core Properties

The essential physicochemical data for 6-Methoxypyridazine-4-carboxylic acid are
summarized in the table below. This information is crucial for experimental design, including
solvent selection, reaction stoichiometry, and safety considerations.

Property Value Source(s)
CAS Number 1427202-39-8 [11[2]
Molecular Formula CeHeN20s3 [1112]
Molecular Weight 154.12 g/mol [2]
Appearance Yellow to off-white solid [1]

Purity >97-98% (Typical)

Storage Conditions 2-8°C, desiccated environment  [1]
Predicted Boiling Point 423.5 £ 25.0 °C at 760 mmHg

Molecular Structure

The structure of 6-Methoxypyridazine-4-carboxylic acid is defined by a pyridazine ring
substituted with a methoxy group at the C6 position and a carboxylic acid at the C4 position.
This arrangement of functional groups dictates its chemical reactivity and utility.

o |[UPAC Name: 6-methoxypyridazine-4-carboxylic acid
e Canonical SMILES: COC1=NN=CC(=C1)C(=0)0O
e InChl: INChl=1S/C6H6N203/c1-11-5-2-4(6(9)10)3-7-8-5/h2-3H,1H3,(H,9,10)

The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms,
influences the acidity of the carboxylic proton and the reactivity of the ring itself. The methoxy
group acts as an electron-donating group, modulating the electronic profile of the heterocycle,
while the carboxylic acid provides a crucial reactive handle for chemical conjugation.
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Caption: 2D structure of 6-Methoxypyridazine-4-carboxylic acid.

Synthesis and Handling

While 6-Methoxypyridazine-4-carboxylic acid is commercially available, understanding its
synthesis is valuable for researchers interested in creating novel analogs. A direct, published
synthesis protocol for this specific isomer is not readily available; however, a highly plausible
and robust route can be designed based on established heterocyclic chemistry principles,
particularly the nucleophilic aromatic substitution (SNAr) mechanism.

Rationale for Proposed Synthetic Strategy

The proposed synthesis involves the reaction of a halogenated precursor, 6-Chloropyridazine-
4-carboxylic acid (CAS 1256794-24-7), with sodium methoxide.[3] The pyridazine ring is
inherently electron-deficient, which facilitates the attack of nucleophiles and displacement of a
good leaving group like chloride. This SNAr reaction is a standard and high-yielding method for
introducing alkoxy groups onto chloro-substituted pyridazines and related azines. A similar
strategy has been successfully employed for the synthesis of the isomeric 6-
Methoxypyridazine-3-carboxylic acid.[4]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1431282?utm_src=pdf-body
https://www.benchchem.com/product/b1431282?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloropyridazine-4-carboxylic-acid
https://patents.google.com/patent/CN101508676B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1431282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

6-Chloropyridazine-4-carboxylic acid Sodium Methoxide (CHzONa)
(Precursor) in Anhydrous Methanol (Solvent)

\J \J

Nucleophilic Aromatic Substitution (SNAr
Heat (e.q., 65°C), under N2 atmosphere

1. Quench with H20
2. Acidify with HCI to pH ~3-4
3. Precipitate Product

1. Filter solid precipitate
2. Wash with cold H20
3. Dry under vacuum

6-Methoxypyridazine-4-carboxylic acid
(Final Product)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 6-Methoxypyridazine-4-carboxylic acid.
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Proposed Synthesis Protocol

This protocol describes a self-validating system where progress can be monitored and the final

product's identity confirmed through standard analytical techniques.

Materials:

6-Chloropyridazine-4-carboxylic acid
Sodium methoxide (CHsONa)
Anhydrous methanol (MeOH)
Deionized water (H20)

1M Hydrochloric acid (HCI)

Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-
Chloropyridazine-4-carboxylic acid (1.0 eq). Add anhydrous methanol to create a ~0.2 M
solution.

Reagent Addition: While stirring, add sodium methoxide (2.0-2.2 eq) portion-wise. The
excess base is required to deprotonate the carboxylic acid and act as the nucleophile.

o Causality Note: Using an anhydrous solvent is critical to prevent the sodium methoxide
from being quenched by water, which would reduce yield.

Reaction: Fit the flask with a condenser and heat the mixture to reflux (approx. 65°C).
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the
starting material is consumed (typically 4-12 hours).

Workup - Quenching and Acidification: Cool the reaction mixture to room temperature.
Carefully quench by slowly adding deionized water.
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e Product Precipitation: Transfer the aqueous solution to a beaker and, while stirring in an ice
bath, slowly add 1M HCI to adjust the pH to approximately 3-4. The target product will
precipitate out of the solution as a solid.

o Self-Validation: The precipitation of a solid upon acidification is a strong indicator of the
successful formation of the carboxylic acid product, which is less soluble in its protonated
form.

 Purification: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of
cold deionized water to remove inorganic salts.

e Drying and Characterization: Dry the purified solid under high vacuum. The identity and
purity should be confirmed by *H NMR, 13C NMR, and LC-MS analysis.

Application in Drug Discovery: A Protein Degrader
Building Block

One of the most compelling applications for 6-Methoxypyridazine-4-carboxylic acid is its use
as a structural component in the design of targeted protein degraders, such as PROTACs.

The Role of Heterocyclic Scaffolds in PROTACs

PROTACSs are heterobifunctional molecules that induce the degradation of a specific target
protein. They achieve this by simultaneously binding to the target protein and an E3 ubiquitin
ligase, forming a ternary complex that leads to the ubiquitination and subsequent proteasomal
degradation of the target. A PROTAC is typically composed of three parts: a "warhead" that
binds the target protein, an E3 ligase binder, and a "linker" that connects the two.

This compound is an exemplary building block for the linker component. Its carboxylic acid
group provides a convenient and reliable attachment point for amide bond formation, a
cornerstone of bioconjugate chemistry. The pyridazine ring offers a semi-rigid, well-defined
scaffold that helps control the spatial orientation and length of the linker, a critical parameter for
optimizing ternary complex formation and degradation efficiency.

Caption: Conceptual role of the pyridazine scaffold within a PROTAC molecule.
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Experimental Workflow: Amide Coupling for Linker
Conjugation

The following protocol details a standard and trustworthy method for conjugating 6-
Methoxypyridazine-4-carboxylic acid to a linker fragment that possesses a terminal primary
amine.

Materials:

6-Methoxypyridazine-4-carboxylic acid (1.0 eq)

Amine-terminated linker (e.g., a PEG linker with a terminal -NHz, 1.0-1.2 eq)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.5 eq)

HOBt (Hydroxybenzotriazole) or OxymaPure (1.5 eq)

DIPEA (N,N-Diisopropylethylamine, 3.0 eq)

Anhydrous DMF (N,N-Dimethylformamide)
Procedure:

 Activation of Carboxylic Acid: In an anhydrous DMF solution, dissolve 6-
Methoxypyridazine-4-carboxylic acid, EDC, and HOBt. Stir the mixture at room
temperature for 30-60 minutes.

o Causality Note: This step forms a highly reactive O-acylisourea intermediate (stabilized by
HOBLt), which is susceptible to nucleophilic attack by the amine. HOBt also serves to
minimize racemization if chiral centers are present and suppresses side reactions.

» Amine Addition: To the activated mixture, add the amine-terminated linker followed by the
base, DIPEA.

o Expertise Note: DIPEA is a hon-nucleophilic base used to neutralize the HCI salt
byproduct of EDC and to ensure the linker's amine remains deprotonated and thus
nucleophilic.
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» Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor
progress by LC-MS.

» Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and
wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. Dry the
organic layer over sodium sulfate, filter, and concentrate in vacuo.

» Final Purification: The crude product is typically purified using flash column chromatography
or preparative HPLC to yield the desired conjugate. The final structure should be verified by
high-resolution mass spectrometry and NMR.

Conclusion

6-Methoxypyridazine-4-carboxylic acid is more than a simple chemical; it is a precisely
engineered tool for advanced chemical and biological research. Its well-defined structure,
characterized by the pyridazine core, methoxy modulator, and a reactive carboxylic acid
handle, makes it an exceptionally valuable building block. The robust and logical synthetic
pathway via nucleophilic aromatic substitution ensures its accessibility. For scientists and
researchers in the competitive field of drug discovery, particularly in the burgeoning area of
targeted protein degradation, this compound offers a reliable and strategic component for the
rational design of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 6-Methoxypyridazine-4-Carboxylic Acid|CAS 1427202-39-8 [rlavie.com]

2. appretech.com [appretech.com]

3. 6-Chloropyridazine-4-carboxylic acid | CSH3CIN202 | CID 21113014 - PubChem
[pubchem.ncbi.nim.nih.gov]

4. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google
Patents [patents.google.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1431282?utm_src=pdf-body
https://www.benchchem.com/product/b1431282?utm_src=pdf-custom-synthesis
https://www.rlavie.com/Pyridazine/6-Methoxypyridazine-4-carboxylic-acid.html
https://appretech.com/e_productshow/?1563-1427202-39-8-1563.html
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloropyridazine-4-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloropyridazine-4-carboxylic-acid
https://patents.google.com/patent/CN101508676B/en
https://patents.google.com/patent/CN101508676B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1431282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [6-Methoxypyridazine-4-carboxylic acid molecular
structure and weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1431282#6-methoxypyridazine-4-carboxylic-acid-
molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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